2-Amino-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound that belongs to the class of hexahydroquinolines This compound is notable for its unique structural features, which include a quinoline core, a nitrophenyl group, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves a multi-component reaction. One common method is the one-pot, four-component reaction that includes dimethyl phthalate, 2-cyanoacetohydrazide, benzaldehydes, and 5,5-dimethylcyclohexane-1,3-dione. This reaction is catalyzed by L-proline in an ethanol medium, which is environmentally friendly and proceeds under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The choice of catalysts and solvents is crucial to ensure scalability and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
2-Amino-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups depending on the reagents used.
Scientific Research Applications
2-Amino-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the development of new materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism by which 2-Amino-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile exerts its effects involves interactions with various molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the quinoline core can interact with biological macromolecules. These interactions can modulate enzymatic activities and cellular pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
- 2-Amino-7,7-dimethyl-4-(4-chlorophenyl)-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
- 2-Amino-7,7-dimethyl-4-(4-bromophenyl)-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Uniqueness
The uniqueness of 2-Amino-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both a nitrophenyl group and a carbonitrile group makes it a versatile intermediate for further chemical modifications.
Properties
CAS No. |
476483-61-1 |
---|---|
Molecular Formula |
C24H22N4O3 |
Molecular Weight |
414.5 g/mol |
IUPAC Name |
2-amino-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1-phenyl-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C24H22N4O3/c1-24(2)12-19-22(20(29)13-24)21(15-8-10-17(11-9-15)28(30)31)18(14-25)23(26)27(19)16-6-4-3-5-7-16/h3-11,21H,12-13,26H2,1-2H3 |
InChI Key |
PTHWCHSYARYNMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C(=C(N2C3=CC=CC=C3)N)C#N)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.